molecular formula C14H16N4O B6441942 N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine CAS No. 2640949-65-9

N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine

Cat. No.: B6441942
CAS No.: 2640949-65-9
M. Wt: 256.30 g/mol
InChI Key: GEPNLJYTWISBCH-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a methoxypyridinyl group, and a pyrimidinyl amine core. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the methoxypyridinyl group and the cyclopropylmethyl group. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the coupling of the amine group with the pyrimidine ring under mild conditions to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of azides, nitriles, or other substituted compounds.

Scientific Research Applications

N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and lipophilicity, while the methoxypyridinyl group contributes to its potential biological activity. These features make it a valuable compound for various research applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-19-13-6-11(4-5-15-13)12-8-17-14(18-9-12)16-7-10-2-3-10/h4-6,8-10H,2-3,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPNLJYTWISBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2=CN=C(N=C2)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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